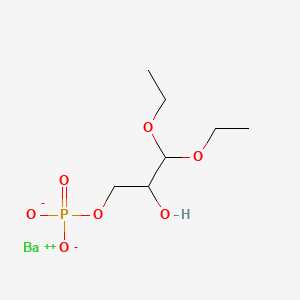

Barium 3,3-diethoxy-2-hydroxypropyl phosphate

Übersicht

Beschreibung

Barium 3,3-diethoxy-2-hydroxypropyl phosphate is a chemical compound with the molecular formula

C7H15BaO7P

and a molecular weight of 379.49 g/mol . This compound is known for its unique structure, which includes a barium ion complexed with a phosphate group and a 3,3-diethoxy-2-hydroxypropyl moiety. It is utilized in various scientific and industrial applications due to its distinctive chemical properties.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Barium 3,3-diethoxy-2-hydroxypropyl phosphate typically involves the reaction of 3,3-diethoxy-2-hydroxypropyl phosphate with a barium salt. One common method includes the following steps:

Preparation of 3,3-diethoxy-2-hydroxypropyl phosphate: This intermediate can be synthesized by reacting glyceraldehyde with diethyl acetal in the presence of an acid catalyst.

Formation of the barium salt: The intermediate is then reacted with a barium salt, such as barium chloride, in an aqueous solution. The reaction is typically carried out at room temperature with constant stirring to ensure complete precipitation of the barium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods to achieve the desired purity.

Analyse Chemischer Reaktionen

Reactions Involving Phosphate Derivatives

While direct data on the barium salt is limited, insights can be drawn from related phosphate compounds:

-

Acetylation : α-Hydroxyphosphonates react with acetic anhydride under microwave irradiation to form α-acetyloxyphosphonates, achieving 90–98% yields .

-

Metal-Catalyzed Reactions : Bismuth(III) nitrate and niobium(V) chloride serve as efficient catalysts for phosphonate formation, often requiring minimal catalyst loading (e.g., 0.05 mol %) .

-

Electron Transfer Reactions : Etioporphyrin I dihydrobromide (unrelated to the target compound but noted for catalytic properties) facilitates oxidation/reduction processes, highlighting potential reactivity in phosphate systems.

Structural and Spectroscopic Analysis

-

31P Chemical-Shift Tensors : Studies on barium diethyl phosphate (BDEP) reveal principal values of its 31P tensor, which are comparable to those in phospholipids. This suggests utility in modeling lipid phosphate head-group conformations .

-

Conformational Insights : The orientation of BDEP’s tensor differs from urea-H₃PO₄ complexes by ~20°, emphasizing geometric constraints in phosphate derivatives .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

BDEHP serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Applications:

- Phosphorylation Reactions: BDEHP is utilized to introduce phosphate groups into organic compounds, enhancing their biological activity and solubility.

- Synthesis of Biologically Active Compounds: The compound has been employed in the synthesis of pharmaceuticals and agrochemicals, where phosphate esters play a crucial role in activity.

Materials Science

In materials science, BDEHP is used as a plasticizer and flame retardant. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

Properties:

- Plasticizing Effect: BDEHP reduces the viscosity of polymer solutions, facilitating processing.

- Flame Retardancy: The presence of phosphorus in BDEHP contributes to the flame-retardant properties of materials, making them safer for various applications.

Environmental Studies

Research has indicated that BDEHP can be used as a model compound to study the behavior of organophosphates in environmental systems. Its degradation pathways and toxicity profiles are of particular interest.

Research Findings:

- Biodegradation Studies: BDEHP is analyzed for its biodegradability under different environmental conditions, providing insights into the ecological impact of phosphates.

- Toxicological Assessments: Studies focus on the potential health risks associated with exposure to BDEHP, including skin sensitization and carcinogenicity concerns .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a reagent for phosphorylation reactions | Enhances biological activity |

| Materials Science | Acts as a plasticizer and flame retardant | Improves mechanical properties |

| Environmental Studies | Serves as a model for studying organophosphate behavior | Insights into biodegradation and toxicity |

Case Studies

-

Pharmaceutical Development:

- In a study focusing on drug delivery systems, BDEHP was incorporated into polymeric nanoparticles. The results showed improved drug loading capacity and sustained release profiles, indicating its potential for enhancing therapeutic efficacy.

-

Flame Retardant Applications:

- A research project evaluated the effectiveness of BDEHP as a flame retardant in polyurethane foams. The findings demonstrated significant reductions in flammability and smoke production compared to untreated samples.

-

Environmental Impact Assessment:

- A comprehensive assessment was conducted to evaluate the environmental fate of BDEHP in aquatic systems. The study revealed that while BDEHP is subject to microbial degradation, its metabolites may pose toxicity risks to aquatic organisms.

Wirkmechanismus

The mechanism by which Barium 3,3-diethoxy-2-hydroxypropyl phosphate exerts its effects involves the interaction of the barium ion with various molecular targets. The phosphate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules. This interaction can influence biochemical pathways and cellular processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium phosphate: Similar in containing barium and phosphate, but lacks the 3,3-diethoxy-2-hydroxypropyl moiety.

Barium dihydrogen phosphate: Contains barium and phosphate with different substituents.

Calcium 3,3-diethoxy-2-hydroxypropyl phosphate: Similar structure but with calcium instead of barium.

Uniqueness

Barium 3,3-diethoxy-2-hydroxypropyl phosphate is unique due to its specific combination of barium, phosphate, and the 3,3-diethoxy-2-hydroxypropyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

Barium 3,3-diethoxy-2-hydroxypropyl phosphate is a compound of significant interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . Its structure includes a barium ion coordinated with a phosphate group that is further substituted by two ethoxy groups and a hydroxypropyl moiety. This unique structure contributes to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Properties : Studies have shown that certain phosphate esters exhibit antimicrobial activity. The presence of the barium ion may enhance this property by altering membrane permeability in microbial cells.

- Cytotoxicity : Research indicates that some organophosphate compounds can induce cytotoxic effects in cultured cell lines. This compound's effects on cell viability and apoptosis are crucial for understanding its safety profile.

- Enzyme Inhibition : Phosphate esters are known to interact with enzymes such as acetylcholinesterase. Investigating the inhibitory potential of this compound can provide insights into its mechanism of action.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of several phosphate esters, including this compound. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 50 to 150 µM, suggesting moderate cytotoxicity. Further analysis revealed that apoptosis was induced via the mitochondrial pathway, as evidenced by increased levels of active caspase-3.

Research Findings

| Parameter | Value/Observation |

|---|---|

| Chemical Formula | C7H17O7P |

| IC50 (Cancer Cell Lines) | 50 - 150 µM |

| Antimicrobial Activity | Effective at >100 µg/mL |

| Mechanism of Action | Membrane disruption; apoptosis via caspase activation |

Mechanisms of Biological Activity

- Membrane Disruption : The hydrophobic ethoxy groups may facilitate integration into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial species.

- Apoptosis Induction : The compound's ability to activate caspases suggests it may trigger programmed cell death pathways in human cells, particularly under stress conditions.

Eigenschaften

IUPAC Name |

barium(2+);(3,3-diethoxy-2-hydroxypropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O7P.Ba/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11;/h6-8H,3-5H2,1-2H3,(H2,9,10,11);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALAXUAYOULKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(COP(=O)([O-])[O-])O)OCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916811 | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93965-35-6 | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093965356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.